molecular formula C14H13NO4 B14382935 1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene CAS No. 90021-36-6

1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene

Cat. No.: B14382935
CAS No.: 90021-36-6
M. Wt: 259.26 g/mol
InChI Key: FPBKHQVTJPYBQV-UHFFFAOYSA-N
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Description

1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an ethenyloxy group and a nitro group attached to the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene typically involves the reaction of 4-nitronaphthalene with 2-(ethenyloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process may include multiple steps, such as distillation and crystallization, to ensure the high quality of the final product. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the ethenyloxy group can undergo nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that can affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene is unique due to the presence of both the ethenyloxy and nitro groups, which confer distinct chemical and physical properties. These functional groups enable the compound to participate in a wide range of chemical reactions and make it valuable in various research and industrial applications .

Properties

CAS No.

90021-36-6

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

1-(2-ethenoxyethoxy)-4-nitronaphthalene

InChI

InChI=1S/C14H13NO4/c1-2-18-9-10-19-14-8-7-13(15(16)17)11-5-3-4-6-12(11)14/h2-8H,1,9-10H2

InChI Key

FPBKHQVTJPYBQV-UHFFFAOYSA-N

Canonical SMILES

C=COCCOC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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